molecular formula C12H21Cl2N3 B2609670 (1R*,4R*)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286274-38-1

(1R*,4R*)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2609670
CAS No.: 1286274-38-1
M. Wt: 278.22
InChI Key: KZSPWULNOBSBBP-SOBFFWEGSA-N
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Description

(1R*,4R*)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N3. It is a derivative of cyclohexane and pyridine, featuring a diamine functional group. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Starting Materials: Cyclohexane-1,4-diamine and pyridine-2-carbaldehyde.

    Reaction: The cyclohexane-1,4-diamine is reacted with pyridine-2-carbaldehyde under controlled conditions to form the intermediate product.

    Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Using large-scale reactors to mix and react the starting materials.

    Purification: Employing industrial purification techniques such as crystallization and filtration to obtain the pure compound.

    Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the diamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: New compounds with different functional groups replacing the diamine group.

Scientific Research Applications

(1R*,4R*)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-diamine: A simpler diamine derivative of cyclohexane.

    Pyridine-2-carbaldehyde: A precursor used in the synthesis of the compound.

    N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine: The non-hydrochloride form of the compound.

Uniqueness

(1R*,4R*)-N1-(Pyridin-2-ylmethyl)cyclohexane-1,4-diamine dihydrochloride is unique due to its specific combination of cyclohexane and pyridine moieties, along with the diamine functional group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-N-(pyridin-2-ylmethyl)cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12;;/h1-3,8,10-11,15H,4-7,9,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSPWULNOBSBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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